molecular formula C9H9BrFN B13056311 (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine

(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine

Cat. No.: B13056311
M. Wt: 230.08 g/mol
InChI Key: GIRFHSXPJYEJAM-QMMMGPOBSA-N
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Description

(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and a fluorine atom attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the halogenation of a precursor phenylpropylamine compound. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process would include steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
  • (1S)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine
  • (1S)-1-(2-Bromo-6-methylphenyl)prop-2-enylamine

Uniqueness

(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to similar compounds.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1

InChI Key

GIRFHSXPJYEJAM-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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